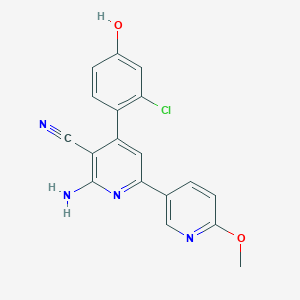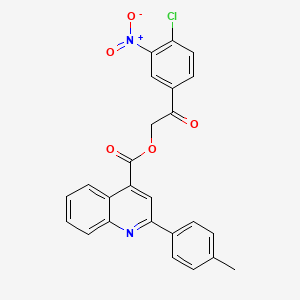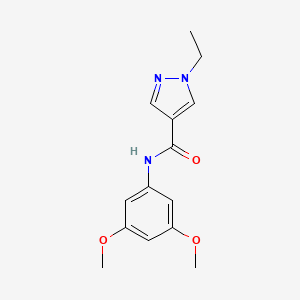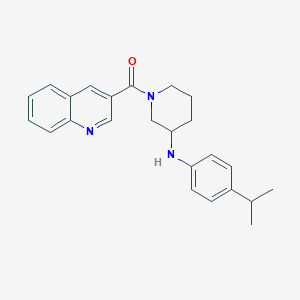![molecular formula C20H30N2OS B5967241 7-(3-methylbenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5967241.png)
7-(3-methylbenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-methylbenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decane, also known as MDL-73,005, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This spirocyclic compound belongs to the class of heterocyclic compounds and has a unique structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 7-(3-methylbenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decane is not fully understood, but it is believed to act on the GABAergic system in the brain. It has been shown to increase the activity of GABA receptors, which are responsible for inhibiting neuronal activity in the brain. This leads to a reduction in seizures and pain perception, making it a potential therapeutic agent for these conditions.
Biochemical and Physiological Effects:
7-(3-methylbenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decane has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, which are responsible for promoting inflammation in the body. In addition, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-(3-methylbenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decane for lab experiments is its high purity and stability, which make it a reliable compound for research. However, its complex synthesis process and limited availability can be a limitation for some researchers.
Zukünftige Richtungen
There are several future directions for research on 7-(3-methylbenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decane. One area of interest is its potential as a therapeutic agent for epilepsy and chronic pain. Further studies are needed to determine its efficacy and safety in human trials. Another area of interest is its anti-inflammatory and anti-tumor properties, which could lead to the development of new cancer therapies. Finally, the development of new synthesis methods for 7-(3-methylbenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decane could lead to increased availability and lower costs, making it more accessible for research and drug development.
Synthesemethoden
The synthesis of 7-(3-methylbenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decane involves a multi-step process that starts with the reaction of 3-methylbenzylamine with 3-(methylthio)propanoic acid to form the intermediate compound. This intermediate compound is then treated with phosgene to form the desired product, 7-(3-methylbenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decane. The synthesis of 7-(3-methylbenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decane has been optimized to produce high yields and purity, making it a suitable candidate for further research.
Wissenschaftliche Forschungsanwendungen
7-(3-methylbenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decane has been studied extensively for its potential therapeutic applications. It has been shown to have potent anticonvulsant and analgesic effects in animal models, making it a promising candidate for the treatment of epilepsy and chronic pain. In addition, 7-(3-methylbenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decane has been shown to have anti-inflammatory and anti-tumor properties, which have been studied in various cancer models.
Eigenschaften
IUPAC Name |
1-[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS/c1-17-5-3-6-18(13-17)14-21-10-4-8-20(15-21)9-11-22(16-20)19(23)7-12-24-2/h3,5-6,13H,4,7-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIPVBKOCVTIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC3(C2)CCN(C3)C(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5967158.png)
![2-[4-cyclobutyl-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5967163.png)
![4-(5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B5967164.png)
![ethyl 4-(cyclopropylmethyl)-1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B5967176.png)





![3-[(2-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5967221.png)
![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol](/img/structure/B5967233.png)

![N-(4-methylphenyl)-2-[5-({[(2-methylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5967256.png)
![3-[2-(ethylthio)ethyl] 6-methyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B5967272.png)